Pargeverine
CAS No.: 13479-13-5
Cat. No.: VC20998667
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13479-13-5 |
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Molecular Formula | C21H23NO3 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 2-(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate |
Standard InChI | InChI=1S/C21H23NO3/c1-4-16-25-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-15-22(2)3/h1,5-14H,15-17H2,2-3H3 |
Standard InChI Key | QNPHCSSJLHAKSA-UHFFFAOYSA-N |
SMILES | CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C |
Canonical SMILES | CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C |
Chemical Identity and Structure
Pargeverine is chemically identified as 2-(dimethylamino)ethyl 2,2-diphenyl-2-(prop-2-yn-1-yloxy)acetate . The compound exists in two principal forms: the free base (Pargeverine) and its salt form (Pargeverine hydrochloride).
Basic Chemical Information
Parameter | Pargeverine | Pargeverine Hydrochloride |
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Molecular Formula | C21H23NO3 | C21H24ClNO3 |
Molecular Weight | 337.4122 g/mol | 373.9 g/mol |
CAS Registry Number | 13479-13-5 | 2765-97-1 |
Stereochemistry | Achiral | Achiral |
Chemical Class | Diphenylmethanes | Diphenylmethanes |
The chemical structure of Pargeverine features two phenyl groups attached to a central carbon that also bears a prop-2-yn-1-yloxy group and a carboxyl function esterified with 2-(dimethylamino)ethanol .
Physical and Chemical Properties
Pargeverine is characterized by specific molecular features that contribute to its pharmacological activity:
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SMILES notation: CN(C)CCOC(=O)C(OCC#C)(C1=CC=CC=C1)C2=CC=CC=C2
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It is classified as an achiral compound with no optical activity
Pharmacological Profile
Mechanism of Action
Pargeverine demonstrates a dual mechanism of action that explains its effectiveness as an antispasmodic agent:
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Muscarinic Receptor Binding: It interacts with muscarinic receptors with a measured potency of 100.0 μM [Ki]
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Calcium Channel Modulation: It also binds to calcium receptors with a potency of 1.5 μM [Ki]
This dual action profile provides a comprehensive approach to relieving smooth muscle spasms by simultaneously affecting both cholinergic neurotransmission and calcium-dependent contractile mechanisms .
Therapeutic Applications
Gastrointestinal Disorders
Pargeverine has demonstrated efficacy in treating various gastrointestinal conditions characterized by smooth muscle spasms:
Biliary Conditions
Clinical evidence supports the use of Pargeverine in biliary tract disorders:
Gynecological Applications
The compound has also been investigated for uterine conditions:
Clinical Studies and Efficacy
Clinical investigations have evaluated the therapeutic efficacy of Pargeverine in various conditions:
Biliary Colic Study
Research has demonstrated that Pargeverine is an effective treatment for moderate to severe colic pain of biliary origin . The study found significant pain reduction compared to placebo control groups.
Intestinal Colic Pain Study
A separate clinical investigation assessed the efficacy and tolerability of Pargeverine in patients with moderate-to-severe acute intestinal colic pain . Key findings included:
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Significant reduction in pain intensity scores compared to placebo
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Dose-dependent effectiveness with optimal responses at higher dosages
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No significant differences in blood pressure or heart rate parameters across treatment groups
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Higher incidence of mouth dryness at 20 mg and 30 mg doses compared to placebo or 10 mg dose
Polymorphism Research
Crystal Structure Investigation
A comprehensive study conducted at Goa College of Pharmacy investigated the polymorphic behavior of Pargeverine Hydrochloride across various solvent systems .
Methodology
The researchers employed the following approach:
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Crystallization through slow solvent evaporation of filtered saturated solutions
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Utilization of both single solvents and mixed solvent systems (50 different combinations)
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Evaluation through multiple analytical techniques:
Key Findings
The investigation yielded important insights into the crystalline stability of Pargeverine Hydrochloride:
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Physical appearance of crystals formed in various solvent systems showed no marked differences from the pure drug
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Melting ranges remained consistent across all crystallization conditions
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IR spectra of selected crystals could be superimposed on the spectra of pure drug, indicating similarity in molecular structure
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The pattern of heat flow for phase transition and peak temperature remained consistent with pure Pargeverine Hydrochloride
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PXRD patterns of selected crystals (coded S9, M4, M17, M24) all showed similar diffraction patterns
Significance
This research established that Pargeverine Hydrochloride demonstrates minimal polymorphic variability, which has important implications for pharmaceutical manufacturing:
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Low risk of changes in physicochemical properties during API synthesis and drug product manufacturing
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No anticipated issues with drug solubility, bioavailability, product manufacturability, or stability
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Manufacturing processes can proceed without specific polymorphism-related controls
International Availability and Nomenclature
International Names
Pargeverine is known by various names internationally:
Alternative Generic Designations
The compound has been identified under several alternative generic designations:
Single-Component Formulations
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Latrex (Lazar, Uruguay)
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Sertal (Roemmers, Ecuador)
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Sertal Forte (Roemmers, Paraguay)
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Bevitex (Laboratorio Prater, Chile)
Combination Formulations
Pargeverine is frequently combined with other active ingredients, particularly Clonixin:
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